5-Bromo-2-trityl-isoindoline
Overview
Description
5-Bromo-2-trityl-isoindoline: is a chemical compound with the molecular formula C28H24BrN . It is a derivative of isoindole, a heterocyclic compound containing nitrogen. The compound is characterized by the presence of a bromine atom at the 5th position and a trityl group at the 2nd position of the isoindole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-trityl-isoindoline can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-(trityl)-1H-isoindole-2-one with bromomethane under basic conditions. This reaction yields the desired compound as a product .
Industrial Production Methods: The scalability of the reaction depends on the availability of starting materials and the optimization of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-trityl-isoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Addition Reactions: The trityl group can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
Chemistry: 5-Bromo-2-trityl-isoindoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, the compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications are being explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-2-trityl-isoindoline is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
- 5-bromo-2,3-dihydro-1H-isoindole
- 5-bromo-2-tritylisoindoline
- 5-bromo-2,3-dihydro-1-methyl-1H-isoindole hydrochloride
- 5-bromo-2,3-dihydro-3-oxo-1H-inden-1-ylidenepropanedinitrile
Comparison: Compared to these similar compounds, 5-Bromo-2-trityl-isoindoline is unique due to the presence of the trityl group at the 2nd position. This structural feature imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-bromo-2-trityl-1,3-dihydroisoindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22BrN/c28-26-17-16-21-19-29(20-22(21)18-26)27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-18H,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGQGCINRLVFNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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